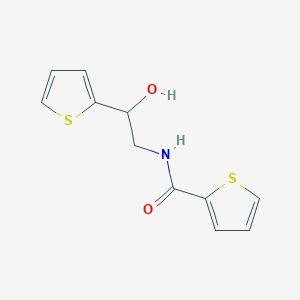
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a thiophene-based compound that has shown promising results in a range of studies.
Scientific Research Applications
Synthesis and Biological Activity
A foundational aspect of research on N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide derivatives involves their synthesis and evaluation for biological activities. For instance, Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, testing them for antibacterial and antifungal activities against various pathogenic strains. These compounds showed activity comparable to standard antibiotics and antifungals, highlighting their potential as antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Chemical Structure and Reactivity
Further research delves into the chemical structure and reactivity of thiophene derivatives. Himbert et al. (1990) investigated the intramolecular Diels–Alder reaction of N-(2-thienyl)allene carboxamides, demonstrating how the thiophene nucleus can act as both a diene and a dienophile depending on the substituents. This study underscores the versatility of thiophene derivatives in synthetic chemistry and their potential to form complex structures (Himbert, Schlindwein, & Maas, 1990).
Antimicrobial Applications
Another significant area of research is the development of thiophene derivatives for antimicrobial applications. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with potential antibacterial and antifungal properties, demonstrating the broad spectrum of activity of thiophene-based compounds against various microorganisms. This research points to the potential of these compounds in addressing drug-resistant infections (Desai, Dodiya, & Shihora, 2011).
Optoelectronic and Material Applications
In addition to biological activities, thiophene derivatives are also explored for their optoelectronic and material applications. Hu et al. (2013) synthesized novel donor–acceptor type monomers with thiophene units, investigating their electrochemical and electrochromic properties. The findings suggest that these compounds could be used in optoelectronic devices, showcasing the versatility of thiophene derivatives beyond pharmaceutical applications (Hu, Lv, Sun, Bian, Ouyang, Fu, Wang, & Zhang, 2013).
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-8(9-3-1-5-15-9)7-12-11(14)10-4-2-6-16-10/h1-6,8,13H,7H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZPHXIFDAORM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)
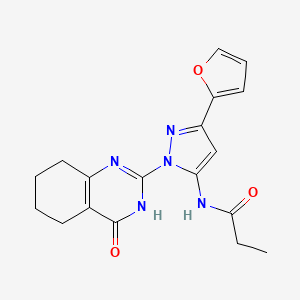
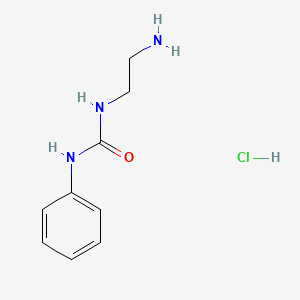
![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)
![N-[[4-[4-(Hydroxymethyl)-4-methoxypiperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2415320.png)
![2-[3-(2,5-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2415321.png)
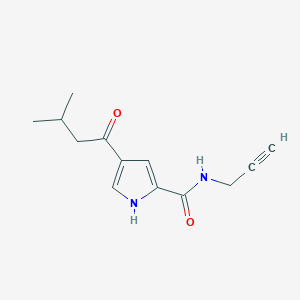
amine](/img/structure/B2415325.png)
![3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)
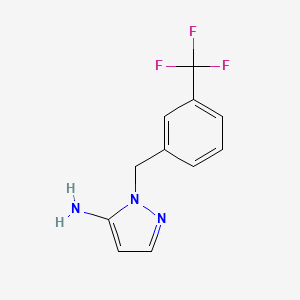
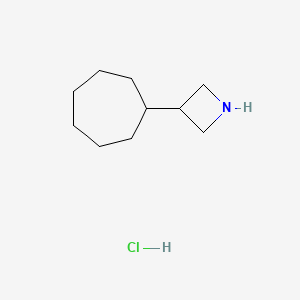
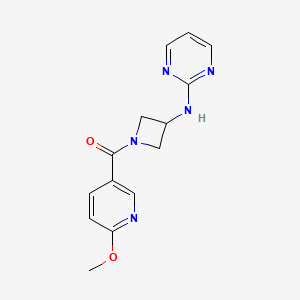
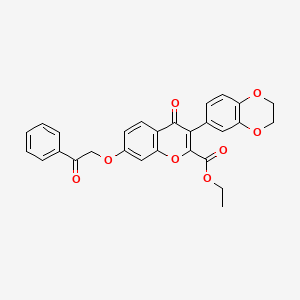
![5,6-dimethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2415335.png)